![molecular formula C17H23NO4 B1612992 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid CAS No. 221141-79-3](/img/structure/B1612992.png)
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid
Overview
Description
The compound “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid” is a type of organic compound . It is a derivative of piperidine, which is a heterocyclic organic compound. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .
Synthesis Analysis
The synthesis of compounds like “this compound” often involves the use of the Boc group as a protecting group . The Boc group can be introduced to the molecule through reaction with di-tert-butyl dicarbonate under basic conditions . The Boc group can then be removed through treatment with acid, such as trifluoroacetic acid (TFA), to reveal the protected functional group .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, a phenyl group, and a carboxylic acid group . The Boc group is attached to the nitrogen atom of the piperidine ring .Chemical Reactions Analysis
The Boc group in “this compound” can be selectively removed through treatment with acid . This deprotection reaction is a key step in the synthesis of peptides and other organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular weight, density, boiling point, melting point, and flash point . It is a solid at room temperature .Scientific Research Applications
Chemical Synthesis
1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid and related compounds have been extensively used in chemical synthesis. For example, a tert-butoxycarbonylation reagent, BBDI, is employed for chemoselective reactions under mild conditions, specifically for acidic proton-containing substrates like phenols and amines ((Saito, Ouchi, & Takahata, 2006)). Similarly, N-tert-butoxycarbonyl-(α-phenyl)aminomethylphenoxyacetic acid is utilized in solid-phase synthesis of peptide α-carboxamides, showcasing stability and high yield in specific reactions ((Gaehde & Matsueda, 2009)).
Drug Synthesis and Antibacterial Agents
In drug synthesis, these compounds serve as crucial intermediates. For instance, the synthesis of various stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, a precursor in drug development, has been improved significantly ((Bakonyi et al., 2013)). Additionally, derivatives of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid have shown potential as antibacterial agents, with some exhibiting superior activities compared to traditional antibiotics ((Song et al., 2009)).
Development of Anti-Cancer Agents
These compounds are also instrumental in developing new anticancer agents. Functionalized amino acid derivatives synthesized from these compounds have shown promising cytotoxicity against various cancer cell lines, indicating potential in cancer therapy ((Kumar et al., 2009)).
Conformational Studies
Moreover, the crystal structure analysis of related compounds, like O-Benzyl-N-tert-butoxycarbonyl-N-methyl-L-tyrosine, contributes to understanding peptide conformation, crucial in designing effective peptides and proteins ((Jankowska et al., 2002)).
Safety and Hazards
Future Directions
The use of Boc-protected amino acids and their derivatives, like “1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid”, in the synthesis of peptides and other organic compounds is a well-established practice in organic chemistry . Future research may focus on developing more efficient and environmentally friendly methods for the synthesis and deprotection of Boc-protected compounds .
Mechanism of Action
Target of Action
It’s known that the compound belongs to the class of tert-butyloxycarbonyl (boc) protected amino acids . These compounds are typically used in peptide synthesis, where they protect the amine group during the reaction .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group serves as a protecting group during organic synthesis, preventing unwanted reactions with the amine group . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
Boc-protected amino acids are commonly used in peptide synthesis . They play a crucial role in the formation of peptides, which are involved in various biochemical pathways.
Pharmacokinetics
The boc group generally improves the stability of the compound, which could potentially enhance its bioavailability .
Result of Action
As a boc-protected amino acid, it plays a crucial role in peptide synthesis . Peptides have diverse biological functions, including acting as hormones, neurotransmitters, and growth factors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(Tert-butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid. For instance, the pH of the environment can affect the stability of the Boc group . Furthermore, temperature and solvent can influence the efficiency of the Boc group’s addition and removal .
properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRXHCZPUWORFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622547 | |
Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
221141-79-3 | |
Record name | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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